molecular formula C22H31ClN4O2 B5971998 5-[4-(5-Chloropyridin-2-yl)piperazine-1-carbonyl]-1-cycloheptylpiperidin-2-one

5-[4-(5-Chloropyridin-2-yl)piperazine-1-carbonyl]-1-cycloheptylpiperidin-2-one

Cat. No.: B5971998
M. Wt: 419.0 g/mol
InChI Key: ICRNRVOXBPKPNK-UHFFFAOYSA-N
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Description

5-[4-(5-Chloropyridin-2-yl)piperazine-1-carbonyl]-1-cycloheptylpiperidin-2-one is a complex organic compound that features a piperazine ring substituted with a chloropyridinyl group and a carbonyl group, along with a cycloheptylpiperidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(5-Chloropyridin-2-yl)piperazine-1-carbonyl]-1-cycloheptylpiperidin-2-one typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of green chemistry protocols.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the cycloheptylpiperidinone moiety.

    Reduction: Reduction reactions can be used to modify the carbonyl group or reduce the chloropyridinyl group to a pyridyl group.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the chloropyridinyl group and the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as sodium hydride, alkyl halides, and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, reduction can yield alcohols or amines, and substitution can yield various substituted derivatives.

Mechanism of Action

The mechanism of action of 5-[4-(5-Chloropyridin-2-yl)piperazine-1-carbonyl]-1-cycloheptylpiperidin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and affecting downstream signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-[4-(5-Chloropyridin-2-yl)piperazine-1-carbonyl]-1-cycloheptylpiperidin-2-one lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for drug development and other scientific research applications.

Properties

IUPAC Name

5-[4-(5-chloropyridin-2-yl)piperazine-1-carbonyl]-1-cycloheptylpiperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31ClN4O2/c23-18-8-9-20(24-15-18)25-11-13-26(14-12-25)22(29)17-7-10-21(28)27(16-17)19-5-3-1-2-4-6-19/h8-9,15,17,19H,1-7,10-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRNRVOXBPKPNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2CC(CCC2=O)C(=O)N3CCN(CC3)C4=NC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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